(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid, also known as PPA, is a chiral amino acid derivative. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV leads to increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels. PPA has been extensively studied for its potential use in the treatment of type 2 diabetes.
Wirkmechanismus
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid exerts its effects by inhibiting DPP-IV, an enzyme that degrades GLP-1 and GIP. GLP-1 and GIP are incretin hormones that stimulate insulin secretion and reduce blood glucose levels. Inhibition of DPP-IV leads to increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid has been shown to improve glycemic control and reduce HbA1c levels in patients with type 2 diabetes. (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid also improves beta cell function and increases insulin sensitivity. In addition, (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid has been shown to reduce body weight and improve lipid metabolism in animal models of obesity and non-alcoholic fatty liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid is a potent inhibitor of DPP-IV and has been extensively studied for its potential use in the treatment of type 2 diabetes and other metabolic disorders. However, (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid has some limitations in lab experiments. For example, (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid has a short half-life and requires frequent dosing. In addition, (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid is not selective for DPP-IV and can inhibit other peptidases, which may lead to off-target effects.
Zukünftige Richtungen
There are several future directions for research on (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid. One area of interest is the development of more potent and selective DPP-IV inhibitors. Another area of interest is the investigation of the long-term effects of (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid on glycemic control, beta cell function, and insulin sensitivity. In addition, further research is needed to determine the safety and efficacy of (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid in different patient populations, such as those with renal impairment or cardiovascular disease. Finally, (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid may have potential applications in other areas of medicine, such as cancer therapy and neurodegenerative diseases.
Synthesemethoden
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid can be synthesized using a variety of methods, including asymmetric synthesis, resolution of racemic mixtures, and chiral pool synthesis. One commonly used method involves the reaction of (R)-phenylglycine with (S)-4-benzoyl-2-oxazolidinone, followed by reduction and deprotection to yield (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid has been extensively studied for its potential use in the treatment of type 2 diabetes. Clinical trials have shown that (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid significantly improves glycemic control and reduces HbA1c levels in patients with type 2 diabetes. (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid has also been shown to improve beta cell function and increase insulin sensitivity. In addition, (2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid has been studied for its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
Eigenschaften
IUPAC Name |
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18(20-12-4-7-17(20)19(22)23)13-14-8-10-16(11-9-14)15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,22,23)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQBHJKVANQDPG-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.